N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a benzodioxin ring fused with a furamide moiety, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide, also known as SMR000071571, has been identified as a potential therapeutic agent for Alzheimer’s disease . It is suggested that the primary targets of this compound are cholinesterase enzymes , which play a crucial role in nerve signal transmission in the brain. Inhibition of these enzymes can potentially slow down the progression of Alzheimer’s disease.
Mode of Action
SMR000071571 interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain. Increased levels of acetylcholine can improve cognitive function and slow down the progression of Alzheimer’s disease .
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in memory and learning processes in the brain. By inhibiting cholinesterase enzymes, SMR000071571 prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This can lead to improved cognitive function in Alzheimer’s patients.
Pharmacokinetics
The inactive compounds are then excreted through bile or feces . These properties may influence the bioavailability of SMR000071571, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of SMR000071571’s action include the suppression of pro-inflammatory cytokines, inhibition of cancer cell growth, and protection of neurons from oxidative stress. Additionally, it has been shown to induce the expression of genes involved in xenobiotic metabolism, which may have implications for drug metabolism and toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2,5-dimethyl-3-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the furamide moiety to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its antibacterial and anticancer properties, showing promise in preclinical studies.
Industry: Used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial and enzyme inhibitory activities.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Studied for its potential in treating Alzheimer’s disease.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide stands out due to its unique combination of a benzodioxin ring and a furamide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-9-7-12(10(2)20-9)15(17)16-11-3-4-13-14(8-11)19-6-5-18-13/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWWYVKOQDKIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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